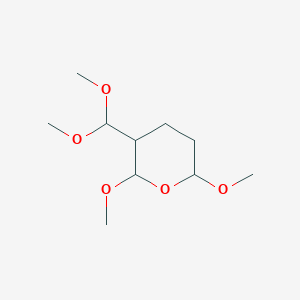

3-(Dimethoxymethyl)-2,6-dimethoxyoxane

説明

特性

CAS番号 |

139996-07-9 |

|---|---|

分子式 |

C10H20O5 |

分子量 |

220.26 g/mol |

IUPAC名 |

3-(dimethoxymethyl)-2,6-dimethoxyoxane |

InChI |

InChI=1S/C10H20O5/c1-11-8-6-5-7(9(12-2)13-3)10(14-4)15-8/h7-10H,5-6H2,1-4H3 |

InChIキー |

QDIDFIWLAFPMNZ-UHFFFAOYSA-N |

正規SMILES |

COC1CCC(C(O1)OC)C(OC)OC |

製品の起源 |

United States |

類似化合物との比較

Pyridine-Based Dimethoxymethyl Derivatives

Pyridine derivatives with dimethoxymethyl groups are prominent in the literature (–10). Key examples and their distinguishing features:

Key Observations :

- Backbone Differences : The oxane core of 3-(Dimethoxymethyl)-2,6-dimethoxyoxane distinguishes it from pyridine-based analogs. Oxygen heterocycles typically exhibit lower aromaticity compared to pyridines, leading to differences in reactivity (e.g., reduced resistance to electrophilic substitution) .

- Substituent Effects : The dimethoxymethyl group enhances steric bulk and hydrophobicity. In pyridine analogs, this group stabilizes intermediates in catalytic reactions (e.g., Suzuki couplings) .

- Price Trends : All listed analogs are priced at $400/g for 1 g quantities, suggesting high synthesis complexity or niche applications .

Halogenated Derivatives

Halogenated analogs, such as 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol (M.W. 241.67), demonstrate the impact of halogens on reactivity. Chlorine atoms increase electrophilicity, enabling cross-coupling reactions, while the propargyl alcohol side chain allows for click chemistry applications . In contrast, the oxane derivative’s lack of halogens may limit its utility in metal-catalyzed reactions but enhance biocompatibility for pharmaceutical use.

Oxygen-Containing Heterocycles

3,3-Bis(methoxymethyl)-2,6-dimethylheptane (), a branched alkane with methoxymethyl groups, shares functional group similarities but lacks a heterocyclic core. Its molecular weight (216.36) and hydrophobicity (logP ~3.5 estimated) contrast sharply with the oxane derivative, which likely has higher polarity due to multiple ether linkages .

Research Implications and Limitations

While direct data on 3-(Dimethoxymethyl)-2,6-dimethoxyoxane are sparse, comparisons with pyridine derivatives suggest:

- Synthetic Challenges : The oxane backbone may require specialized ring-closing methodologies (e.g., acid-catalyzed cyclization) absent in pyridine synthesis .

- Application Potential: The compound’s oxygen-rich structure could make it a candidate for biodegradable polymers or glycosylation mimics, diverging from pyridine analogs’ roles in catalysis or medicinal chemistry .

Limitations : The absence of spectral or thermodynamic data for 3-(Dimethoxymethyl)-2,6-dimethoxyoxane necessitates caution in extrapolating properties from analogs. Further experimental studies are required to validate these comparisons.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-(Dimethoxymethyl)-2,6-dimethoxyoxane, and what intermediates are critical in its synthesis?

- Methodological Answer : Synthesis of this compound likely involves multi-step protection/deprotection strategies. For example, intermediates such as tert-butyl esters or silyl-protected alcohols (e.g., tert-butyldimethylsilyloxy groups) are commonly used to stabilize reactive sites during functionalization of the oxane ring . Key steps may include:

- Step 1 : Selective methoxylation of the oxane precursor under anhydrous conditions to avoid hydrolysis.

- Step 2 : Introduction of the dimethoxymethyl group via nucleophilic substitution or condensation reactions, as seen in analogous pyridine derivatives .

- Step 3 : Deprotection of temporary groups (e.g., silyl ethers) using fluoride-based reagents .

Q. How can researchers validate the structural integrity of 3-(Dimethoxymethyl)-2,6-dimethoxyoxane using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm methoxy (-OCH) and dimethoxymethyl (-CH(OCH)) substituents. For example, methoxy protons typically appear as singlets at δ 3.2–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., CHO) with a calculated molecular weight of 234.23 g/mol, similar to related oxane derivatives .

- X-ray Crystallography : If crystalline, single-crystal X-ray analysis can resolve stereochemistry and confirm bond angles/distances, as demonstrated in structurally complex methoxylated compounds .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported stereochemical outcomes during the synthesis of 3-(Dimethoxymethyl)-2,6-dimethoxyoxane derivatives?

- Methodological Answer : Contradictions in stereoselectivity often arise from varying reaction conditions. To address this:

- Control Experiments : Systematically vary catalysts (e.g., Lewis acids like BF), solvents (polar vs. nonpolar), and temperatures. For instance, highlights temperature-dependent conformational changes (e.g., 109.5° bond angles) in methoxylated systems .

- Advanced NMR Techniques : Use 2D NMR (e.g., NOESY) to detect spatial proximity of substituents and verify stereoisomer purity .

- Computational Validation : Compare experimental data with density functional theory (DFT)-calculated NMR shifts or reaction pathways to identify energetically favored configurations .

Q. How can computational modeling guide the design of novel reactions involving 3-(Dimethoxymethyl)-2,6-dimethoxyoxane?

- Methodological Answer :

- Reactivity Prediction : Use molecular docking or DFT to simulate interactions between the compound and reagents. For example, predict regioselectivity in electrophilic substitutions by analyzing electron density maps of the oxane ring .

- Solvent Effects : Employ COSMO-RS models to optimize solvent systems for reactions (e.g., favoring SN2 mechanisms in aprotic solvents) .

- Kinetic Studies : Combine experimental kinetic data with Arrhenius equation-based simulations to identify rate-limiting steps, as applied in analogous methoxylation reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, melting points) of 3-(Dimethoxymethyl)-2,6-dimethoxyoxane?

- Methodological Answer :

- Purity Assessment : Use HPLC or GC-MS to rule out impurities. For instance, residual solvents (e.g., DCM) can artificially lower melting points .

- Standardized Protocols : Reproduce measurements under controlled conditions (e.g., identical heating rates for melting point determination).

- Cross-Validation : Compare data with structurally similar compounds (e.g., 2,6-dimethoxyphenol derivatives) to identify outliers .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 234.23 g/mol | |

| Key NMR Signals | δ 3.3–3.5 ppm (methoxy groups) | |

| Preferred Crystallization | Ethanol/water (80:20 v/v) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。